molecular formula C16H16Cl2O3 B14479729 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol CAS No. 66287-28-3

2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol

Cat. No.: B14479729
CAS No.: 66287-28-3
M. Wt: 327.2 g/mol
InChI Key: LEHVDCQTOMYUQL-UHFFFAOYSA-N
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Description

2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol is an organic compound known for its unique structure and properties. It is a derivative of phenoxy compounds, which are widely used in various chemical and industrial applications. This compound is characterized by the presence of two phenoxy groups and a propanol group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin, followed by a nucleophilic substitution reaction with 4-hydroxybenzyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetyl-CoA carboxylase, affecting lipid metabolism and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol stands out due to its unique combination of phenoxy and propanol groups, which confer distinct chemical and biological properties

Properties

CAS No.

66287-28-3

Molecular Formula

C16H16Cl2O3

Molecular Weight

327.2 g/mol

IUPAC Name

2-[4-[(2,4-dichlorophenoxy)methyl]phenoxy]propan-1-ol

InChI

InChI=1S/C16H16Cl2O3/c1-11(9-19)21-14-5-2-12(3-6-14)10-20-16-7-4-13(17)8-15(16)18/h2-8,11,19H,9-10H2,1H3

InChI Key

LEHVDCQTOMYUQL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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